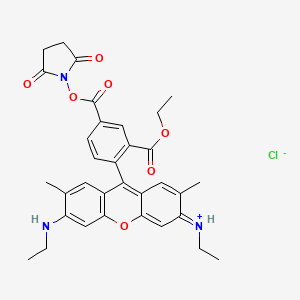
5-Carboxyrhodamine6G,succinimidylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carboxyrhodamine 6G, succinimidyl ester is a fluorescent dye commonly used in various scientific research applications. It is known for its high fluorescence quantum yield and excellent photostability, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyrhodamine 6G, succinimidyl ester typically involves the reaction of 5-Carboxyrhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 5-Carboxyrhodamine 6G, succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Carboxyrhodamine 6G, succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution. The succinimidyl ester group is highly reactive towards nucleophiles, such as amines, allowing it to form stable amide bonds with various biomolecules .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF)
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major products formed from the reactions of 5-Carboxyrhodamine 6G, succinimidyl ester are typically conjugates with biomolecules such as proteins, peptides, and nucleic acids. These conjugates retain the fluorescent properties of the dye, making them useful for various analytical applications .
Wissenschaftliche Forschungsanwendungen
5-Carboxyrhodamine 6G, succinimidyl ester is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Fluorescence Microscopy: Used to label cellular components, allowing for visualization under a fluorescence microscope.
Flow Cytometry: Employed to stain cells for analysis and sorting based on fluorescence intensity.
Molecular Biology: Utilized in labeling nucleic acids and proteins for various assays, including fluorescence in situ hybridization (FISH) and Western blotting.
Medical Diagnostics: Applied in diagnostic assays to detect specific biomolecules in clinical samples.
Wirkmechanismus
The mechanism of action of 5-Carboxyrhodamine 6G, succinimidyl ester involves the formation of a covalent bond between the succinimidyl ester group and a nucleophilic group (e.g., amine) on the target molecule. This reaction results in the stable attachment of the fluorescent dye to the target, allowing for its detection and analysis. The molecular targets and pathways involved depend on the specific application and the biomolecules being labeled .
Vergleich Mit ähnlichen Verbindungen
5-Carboxyrhodamine 6G, succinimidyl ester is often compared with other fluorescent dyes such as:
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester: Similar in structure and function but with different excitation and emission spectra.
Fluorescein isothiocyanate (FITC): Another commonly used fluorescent dye with different spectral properties and applications.
Alexa Fluor dyes: A series of dyes with varying spectral properties and higher photostability compared to traditional dyes.
The uniqueness of 5-Carboxyrhodamine 6G, succinimidyl ester lies in its combination of high fluorescence quantum yield, excellent photostability, and compatibility with a wide range of biomolecules, making it a versatile tool in fluorescence-based research .
Eigenschaften
Molekularformel |
C33H34ClN3O7 |
|---|---|
Molekulargewicht |
620.1 g/mol |
IUPAC-Name |
[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-ethoxycarbonylphenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride |
InChI |
InChI=1S/C33H33N3O7.ClH/c1-6-34-25-16-27-23(13-18(25)4)31(24-14-19(5)26(35-7-2)17-28(24)42-27)21-10-9-20(15-22(21)33(40)41-8-3)32(39)43-36-29(37)11-12-30(36)38;/h9-10,13-17,34H,6-8,11-12H2,1-5H3;1H |
InChI-Schlüssel |
PKSXBPOQLKFFAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


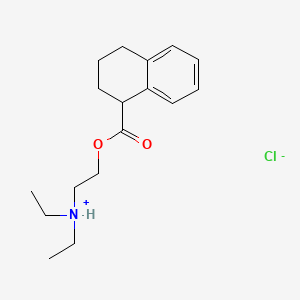

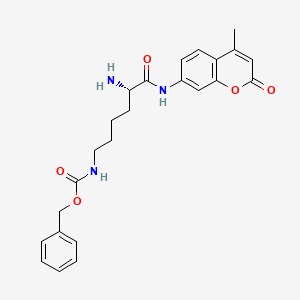
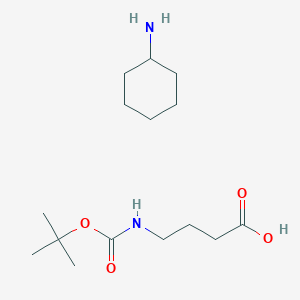
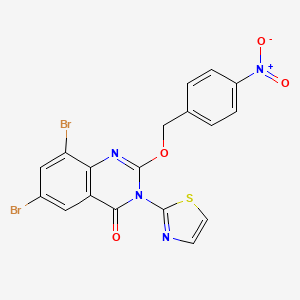
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
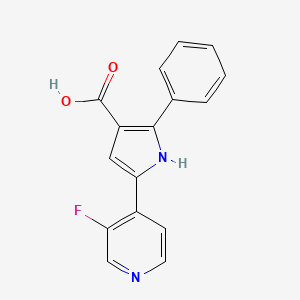
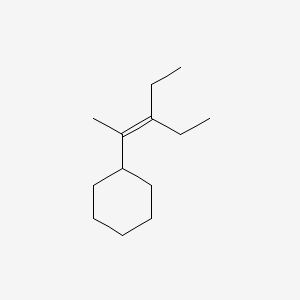
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
